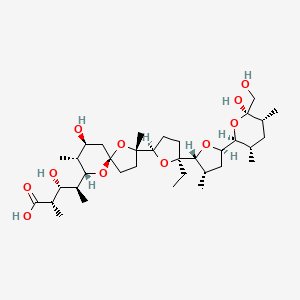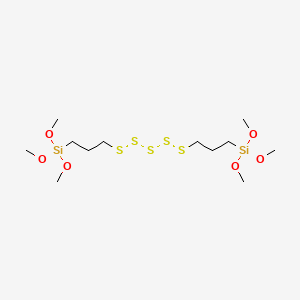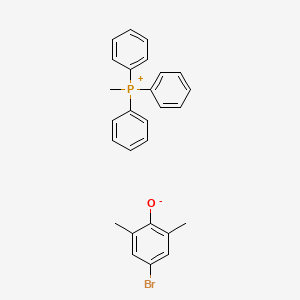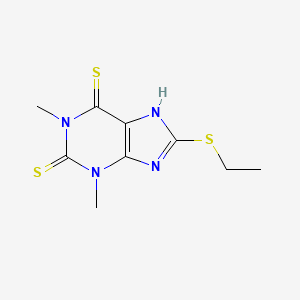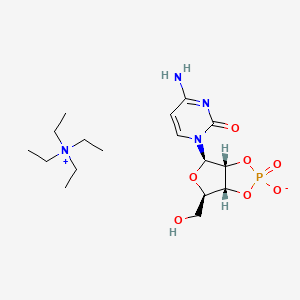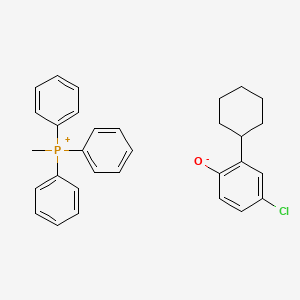
7,10-Octadecadienoic acid, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,10-Octadecadienoic acid, methyl ester is a chemical compound with the molecular formula C19H34O2 and a molecular weight of 294.47 g/mol . . This compound is a type of fatty acid methyl ester, which is commonly found in various natural oils and fats. It is typically a colorless to pale yellow liquid that is soluble in organic solvents such as ethanol and ethyl acetate .
Preparation Methods
. The reaction is typically catalyzed by an acid or base, such as sulfuric acid or sodium methoxide, under reflux conditions. The reaction can be represented as follows:
7,10-Octadecadienoic acid+Methanol→7,10-Octadecadienoic acid, methyl ester+Water
In industrial settings, the production of this compound often involves the transesterification of vegetable oils, which are rich in linoleic acid, with methanol in the presence of a catalyst .
Chemical Reactions Analysis
7,10-Octadecadienoic acid, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides and hydroperoxides. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: It can be reduced to form saturated esters using reducing agents such as hydrogen in the presence of a metal catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
7,10-Octadecadienoic acid, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a standard in gas chromatography for the analysis of fatty acid methyl esters.
Biology: This compound is studied for its role in biological membranes and its effects on cell signaling pathways.
Medicine: Research has explored its potential anti-inflammatory and antioxidant properties.
Industry: It is used in the production of biodiesel and as a component in lubricants and surfactants
Mechanism of Action
The mechanism of action of 7,10-Octadecadienoic acid, methyl ester involves its incorporation into biological membranes, where it can influence membrane fluidity and function. It may also interact with specific receptors and enzymes, modulating various signaling pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
7,10-Octadecadienoic acid, methyl ester can be compared with other similar compounds, such as:
9,12-Octadecadienoic acid, methyl ester:
10,12-Octadecadienoic acid, methyl ester: This compound has a different configuration of double bonds, which can affect its reactivity and applications .
The uniqueness of this compound lies in its specific double bond positions, which can influence its chemical behavior and biological activity.
Properties
CAS No. |
56554-24-6 |
|---|---|
Molecular Formula |
C19H34O2 |
Molecular Weight |
294.5 g/mol |
IUPAC Name |
methyl (7E,10E)-octadeca-7,10-dienoate |
InChI |
InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h9-10,12-13H,3-8,11,14-18H2,1-2H3/b10-9+,13-12+ |
InChI Key |
QETDZFXKONOEOC-OKLKQMLOSA-N |
Isomeric SMILES |
CCCCCCC/C=C/C/C=C/CCCCCC(=O)OC |
Canonical SMILES |
CCCCCCCC=CCC=CCCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





